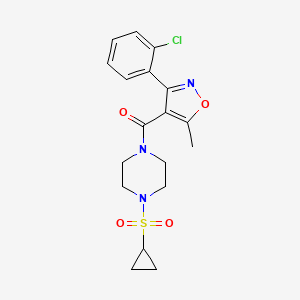

(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

Descripción

Propiedades

IUPAC Name |

[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(4-cyclopropylsulfonylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c1-12-16(17(20-26-12)14-4-2-3-5-15(14)19)18(23)21-8-10-22(11-9-21)27(24,25)13-6-7-13/h2-5,13H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMTUHOXJBNTMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several agrochemical and pharmacologically active molecules. Key comparisons include:

2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole ()

- Structural Differences: Heterocycle: The target compound uses an isoxazole core, whereas this analogue employs an oxazole ring. Sulfonyl Substituent: The target compound’s cyclopropylsulfonyl group contrasts with the analogue’s tosyl (4-methylphenylsulfonyl) group. Cyclopropyl’s smaller size and higher lipophilicity (predicted logP: ~3.2 vs. ~3.8 for the tosyl analogue) may improve membrane permeability .

Metconazole and Triticonazole ()

- Functional Groups : These triazole-containing fungicides share the 2-chlorophenyl motif with the target compound. However, the absence of a sulfonyl-piperazine group in these pesticides suggests divergent mechanisms of action .

Compounds 4 and 5 from

Research Findings and Implications

- Sulfonyl Group Optimization : Replacing tosyl with cyclopropylsulfonyl (as in the target compound) balances lipophilicity and steric bulk, a strategy employed in CNS drug design to enhance blood-brain barrier penetration .

- Heterocycle Selection : Isoxazole’s electronic profile may favor interactions with polar residues in enzyme active sites over oxazole or triazole systems .

Q & A

Q. How can the molecular structure of this compound be confirmed experimentally?

Answer: Structural confirmation requires a combination of spectroscopic and analytical techniques:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves the isoxazole, piperazine, and cyclopropylsulfonyl groups by analyzing chemical shifts and coupling constants. For example, the isoxazole methyl group typically appears near δ 2.3 ppm in ¹H NMR .

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+ peak matching C₁₈H₁₉ClN₃O₃S) .

- X-ray Crystallography: Single-crystal X-ray diffraction using SHELXL software provides unambiguous 3D structural data. The piperazine ring conformation and sulfonyl group geometry can be validated .

Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Answer: Synthesis typically involves:

- Step 1: Coupling of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid with 4-(cyclopropylsulfonyl)piperazine via a carbodiimide-mediated amidation (e.g., EDC/HOBt in DMF).

- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Optimization: Use Design of Experiments (DoE) to vary temperature, solvent, and catalyst ratios. Monitor progress with HPLC to maximize yield (>85%) and minimize byproducts .

Q. How is purity assessed, and what analytical methods are critical for quality control?

Answer:

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm; purity >98% is standard for research-grade material .

- Thermogravimetric Analysis (TGA): Ensures absence of solvent residues or decomposition below 200°C .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity or binding interactions?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the isoxazole ring may exhibit electrophilic character at the 4-position .

- Molecular Docking: Screens against targets like serotonin receptors (5-HT subtypes) using AutoDock Vina. The cyclopropylsulfonyl group may anchor to hydrophobic pockets .

- Artificial Force Induced Reaction (AFIR): Models reaction pathways for derivative synthesis (e.g., substituting the chlorophenyl group with fluorophenyl) .

Q. How can contradictory bioactivity data in different assay systems be resolved?

Answer: Contradictions may arise from assay-specific variables:

- Orthogonal Assays: Compare results across cell-free (e.g., enzyme inhibition) and cell-based (e.g., luciferase reporter) systems.

- Metabolic Stability Tests: Use liver microsomes to assess if discrepancies stem from compound degradation .

- Structural Analogs: Test derivatives (e.g., replacing cyclopropylsulfonyl with methylsulfonyl) to isolate pharmacophore contributions .

Q. What crystallography strategies are effective for resolving structural disorder in X-ray data?

Answer:

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:

- Key Modifications:

- Isoxazole Ring: Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Piperazine Sulfonyl Group: Replace cyclopropyl with bicyclic groups (e.g., bicyclo[2.2.1]heptane) to modulate lipophilicity .

- Data-Driven Design: Use QSAR models correlating logP, polar surface area, and IC₅₀ values from kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.